Antibody BR135 Epitope Mapping: Unambiguous Localization to Repeat Domain 3 (R3) by Immuno‑Electron Microscopy
In a systematic immuno‑EM analysis of heparin‑induced 2N4R and 2N3R Tau filaments, the antibody BR135—raised against the Tau (323‑335) sequence—decorated filaments with a consistent, repeat‑specific pattern. The BR135 epitope was unambiguously localized to the R3 repeat (residues 323‑335), with positive immunogold labeling observed on both untreated and pronase‑treated filaments [1]. In contrast, antibodies targeting other regions (e.g., BR133 for N‑terminus, TauC4 for R4) showed distinct, non‑overlapping labeling patterns [1]. This demonstrates that the 323‑335 fragment defines a spatially restricted epitope that cannot be replicated by peptides derived from R1, R2, or R4.
| Evidence Dimension | Epitope localization specificity |
|---|---|
| Target Compound Data | Positive immunogold labeling; epitope maps to R3 (323‑335) region |
| Comparator Or Baseline | BR133 (residues 1‑16): labels N‑terminus; TauC4 (354‑369): labels R4; BR134 (428‑441): labels C‑terminus |
| Quantified Difference | BR135 labels a region distinct from all other tested antibodies; only R3‑derived peptides compete for binding |
| Conditions | Immuno‑electron microscopy on heparin‑induced 2N4R and 2N3R Tau filaments, with and without pronase treatment |
Why This Matters
Procurement of this exact peptide is essential for generating or validating antibodies that must recognize the R3 epitope without cross‑reactivity to other microtubule‑binding repeats.
- [1] Zhang, W., et al. (2019). eLife 8, e43584. (Figure 6: Immuno‑EM of heparin‑induced 2N4R and 2N3R tau filaments). View Source
